molecular formula C12H10N4S B12996711 1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B12996711
M. Wt: 242.30 g/mol
InChI Key: FZMUBKNZHUMXCU-UHFFFAOYSA-N
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Description

1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thioxopyrimidine derivatives with various aldehydes in the presence of a catalyst such as piperidine . The reaction is usually carried out in ethanol under reflux conditions for several hours.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.

    Reduction: This can lead to the formation of corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with various molecular targets. It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, ultimately resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the m-tolyl group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes .

Properties

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

1-(3-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C12H10N4S/c1-8-3-2-4-9(5-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17)

InChI Key

FZMUBKNZHUMXCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=S)N=CN3

Origin of Product

United States

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